N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-7-甲氧基苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

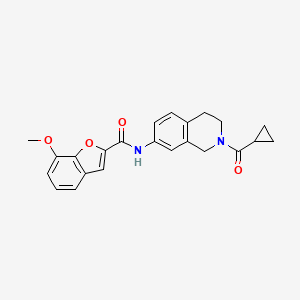

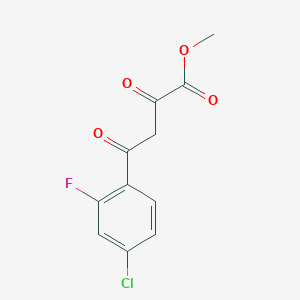

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a tetrahydroisoquinoline moiety, which is a common structural unit in many alkaloids and pharmaceuticals. The presence of a cyclopropanecarbonyl group and a benzofuran ring suggests potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline structures can be achieved through methods such as benzylic lithiation, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted. For instance, the niobium pentachloride promoted conversion of carboxylic acids to carboxamides could be a key step in the synthesis of the carboxamide group present in the target compound.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The tetrahydroisoquinoline core is a bicyclic structure that provides a rigid framework. The cyclopropanecarbonyl group attached to this core adds strain and reactivity due to the three-membered ring. The benzofuran moiety is a fused aromatic system that can participate in π-π interactions and potentially aromatic stacking with other molecules.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The carboxamide linkage is typically stable, but under certain conditions, it can participate in further chemical transformations. The methodologies for creating carboxamide derivatives, as seen in the synthesis of N-[2-(Dimethylamino)ethyl] carboxamide derivatives , could provide insights into the types of reactions the carboxamide group in the target compound might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, we can infer from the structure that it would exhibit properties typical of similar organic compounds. The presence of aromatic rings suggests it would have a certain degree of hydrophobicity, while the carboxamide group could contribute to hydrogen bonding, affecting its solubility and melting point. The compound's stability and reactivity would be influenced by the strained cyclopropane ring and the electron-donating methoxy group on the benzofuran ring.

科学研究应用

有机合成与化学性质

自由基环化反应是有机合成中构建碳环和杂环化合物(包括天然产物和潜在的药理活性物质)的基本方法。自由基环化反应中区域化学的选择性对于合成具有精确结构构型的复杂分子至关重要。这些方法适用于构建与本化合物在结构上相关的四氢异喹啉衍生物。这些过程允许通过受控环化机制合成治疗上重要的物质 (Ishibashi & Tamura, 2004)。

药理学应用

与本化合物在结构上相关的四氢异喹啉作为药学中的一种特权支架,表现出广泛的生物活性。这些化合物因其抗癌、神经保护和抗菌特性而受到探索。例如,某些四氢异喹啉衍生物已因其在治疗癌症和疟疾等疾病中的治疗潜力而获得专利 (Singh & Shah, 2017)。对这些衍生物的探索强调了四氢异喹啉结构在开发新型药物治疗中的重要性。

环境科学

化学化合物的环境归趋和行为,包括像本化合物这样的复杂分子的潜在降解产物,在水生环境中备受关注。对相关结构(如对羟基苯甲酸酯)的研究说明了评估合成化合物在水体中的持久性、生物降解性和毒理影响的方法。这些研究有助于了解化学物质如何通过在制药和个人护理产品中的应用影响生态系统和人类健康 (Haman et al., 2015)。

作用机制

安全和危害

未来方向

The future research directions for this compound would depend on its properties and potential applications. For example, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

属性

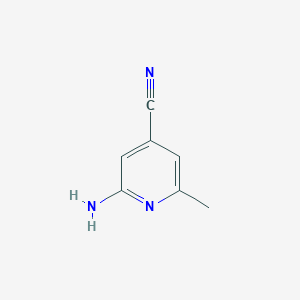

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-28-19-4-2-3-16-12-20(29-21(16)19)22(26)24-18-8-7-14-9-10-25(13-17(14)11-18)23(27)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSSMTBBXBWNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)

![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)

![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)

![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)